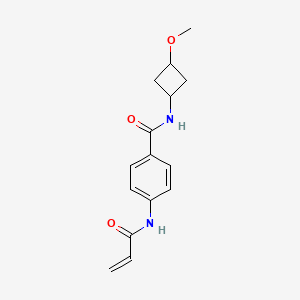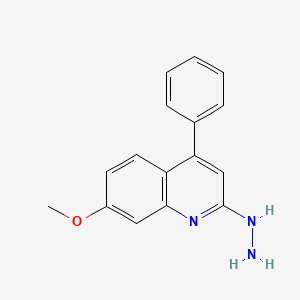
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide, also known as MCB-613, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCB-613 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide involves its binding to PGC-1α, which leads to an increase in its activity. This, in turn, leads to an increase in mitochondrial biogenesis and oxidative metabolism. N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has also been shown to have anti-inflammatory effects, which could be mediated through its interaction with PGC-1α.
Biochemical and Physiological Effects
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on PGC-1α, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been shown to increase insulin sensitivity in animal models of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is its specificity for PGC-1α, which makes it a useful tool for studying the role of this protein in various physiological processes. However, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is a relatively new compound, and more research is needed to fully understand its limitations and potential side effects.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide. One area of interest is its potential as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide could be used as a tool for studying the role of PGC-1α in other physiological processes, such as exercise-induced adaptations. Further research is also needed to fully understand the safety and efficacy of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide in humans.
Synthesemethoden
The synthesis of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide involves a multi-step process that starts with the reaction of 3-methoxycyclobutanone with ethyl chloroacetate to form ethyl 3-methoxycyclobutylacetate. This is followed by a series of reactions that ultimately result in the formation of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide. The synthesis of N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been the subject of a significant amount of scientific research due to its potential therapeutic applications. One area of research has focused on its ability to regulate the activity of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a protein that plays a key role in energy metabolism. N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide has been shown to increase the activity of PGC-1α, which could have implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(3-methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-14(18)16-11-6-4-10(5-7-11)15(19)17-12-8-13(9-12)20-2/h3-7,12-13H,1,8-9H2,2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMOCCDOHQSAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxycyclobutyl)-4-(prop-2-enoylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(N-ethylanilino)propyl]prop-2-enamide](/img/structure/B2840416.png)
![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylacetamide](/img/structure/B2840418.png)

![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)

![2-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzonitrile](/img/structure/B2840426.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)
![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)
![Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2840431.png)
![1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2840432.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)
